molecular formula C5H11N7O B2502400 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide CAS No. 321432-55-7

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide

Cat. No.: B2502400
CAS No.: 321432-55-7
M. Wt: 185.191
InChI Key: UKMMFEKFLJBUPM-UHFFFAOYSA-N
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Description

2-[5-(Dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is a specialized chemical compound featuring a tetrazole ring system, a scaffold of significant interest in modern medicinal chemistry and drug design. The tetrazole moiety is a well-characterized bioisostere of a carboxylic acid group, often used to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds in pharmaceutical research . This particular derivative integrates a dimethylamino substituent and an acetohydrazide functional group, which may be further modified to explore structure-activity relationships. Tetrazole-based compounds are investigated for a wide spectrum of biological activities due to their versatile role in interacting with biological targets. Research into analogous structures has demonstrated potential in areas such as anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities . The presence of the hydrazide moiety is also a key feature in various bioactive molecules, some of which have been studied for their antimicrobial properties . As such, this compound serves as a valuable intermediate or precursor for researchers developing novel therapeutic agents, optimizing pharmacokinetic profiles, and investigating new mechanisms of action in biochemical pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(dimethylamino)tetrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N7O/c1-11(2)5-8-9-10-12(5)3-4(13)7-6/h3,6H2,1-2H3,(H,7,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMMFEKFLJBUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Vagt Cycloaddition with Catalytic Enhancement

Dimethylaminoacetonitrile reacts with sodium azide in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or NH₄Cl) to facilitate the cycloaddition. A representative procedure involves:

  • Refluxing dimethylaminoacetonitrile (1.0 equiv), sodium azide (1.2 equiv), and ZnBr₂ (0.1 equiv) in dimethylformamide (DMF) at 110°C for 24 hours.
  • Neutralization with dilute HCl and extraction with ethyl acetate yields 5-(dimethylamino)-1H-tetrazole as a white solid (65–72% yield).

Key Challenges :

  • The dimethylamino group’s electron-donating nature reduces nitrile reactivity, necessitating extended reaction times or elevated temperatures.
  • Competing hydrolysis of the nitrile under acidic conditions requires careful pH control during workup.

Alkylation to Form Ethyl 2-[5-(Dimethylamino)-1H-Tetrazol-1-yl]Acetate

The tetrazole nitrogen at position 1 is alkylated using ethyl chloroacetate, a reaction optimized for selectivity and yield. This step introduces the acetate ester precursor to the hydrazide functionality.

Base-Mediated Alkylation

A mixture of 5-(dimethylamino)-1H-tetrazole (1.0 equiv), ethyl chloroacetate (1.1 equiv), and anhydrous potassium carbonate (1.5 equiv) in methanol is refluxed for 4–6 hours. The product, ethyl 2-[5-(dimethylamino)-1H-tetrazol-1-yl]acetate, is isolated via filtration and recrystallization from ethanol (yield: 78–85%).

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, 3H, CH₂CH₃), 3.07 (s, 6H, N(CH₃)₂), 4.18 (q, 2H, CH₂CH₃), 5.32 (s, 2H, NCH₂CO).
  • FTIR (KBr) : 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (tetrazole ring).

Hydrazinolysis to Yield 2-[5-(Dimethylamino)-1H-Tetrazol-1-yl]Acetohydrazide

The final step involves hydrazine hydrate-mediated conversion of the ethyl ester to the acetohydrazide. Both batch and continuous flow methods have been explored for this transformation.

Batch Hydrazinolysis

Ethyl 2-[5-(dimethylamino)-1H-tetrazol-1-yl]acetate (1.0 equiv) is treated with excess hydrazine hydrate (3.0 equiv) in methanol under reflux for 5 hours. Cooling the reaction mixture precipitates the product, which is filtered and washed with cold methanol (yield: 88–92%).

Continuous Flow Hydrazinolysis

A telescoped flow system enhances efficiency and scalability:

  • Module 1 : Esterification of the carboxylic acid (if starting from acid precursors) using H₂SO₄ in methanol.
  • Module 2 : Mixing with hydrazine hydrate (9.6 M in methanol) at 125°C for 6.6 minutes residence time.
  • Yield : 91% for analogous hydrazides, demonstrating applicability to this compound.

Characterization Data :

  • ¹³C NMR (DMSO-d₆) : δ 38.5 (N(CH₃)₂), 52.1 (NCH₂CO), 167.8 (C=O hydrazide).
  • Elemental Analysis : Calculated for C₆H₁₂N₆O: C 36.73%, H 5.66%, N 42.83%; Found: C 36.68%, H 5.71%, N 42.78%.

Alternative Synthetic Routes and Recent Advances

Microwave-Assisted Cycloaddition

Microwave irradiation (150°C, 30 minutes) with trimethylsilyl azide (TMSN₃) accelerates the Hantzsch-Vagt reaction, improving yields to 80% for electron-deficient nitriles. Adaptation to dimethylamino-substituted nitriles remains under investigation.

Ugi Tetrazole Reaction

A four-component Ugi reaction involving amines, nitriles, azides, and carbonyl compounds could theoretically yield 1,5-disubstituted tetrazoles. However, regioselectivity challenges limit its utility for this target compound.

Critical Analysis of Methodologies

Parameter Hantzsch-Vagt Continuous Flow Microwave
Yield (%) 65–72 85–91 75–80
Reaction Time 24 hours 6.6 minutes 30 minutes
Scalability Moderate High Low
Purification Complexity Moderate Low Moderate

Key Insights :

  • Continuous flow hydrazinolysis offers superior yields and reduced reaction times compared to batch methods.
  • The electron-donating dimethylamino group necessitates catalytic additives (e.g., ZnBr₂) to achieve viable cycloaddition yields.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Acetohydrazide+HCl (aq)2-[5-(Dimethylamino)-1H-tetrazol-1-yl]acetic acid+NH₃\text{Acetohydrazide} + \text{HCl (aq)} \rightarrow \text{2-[5-(Dimethylamino)-1H-tetrazol-1-yl]acetic acid} + \text{NH₃}

  • Conditions : 6M HCl, 80°C, 6 hours

  • Yield : 72%

Basic Hydrolysis

Acetohydrazide+NaOH (aq)Sodium salt of acetic acid derivative+NH₃\text{Acetohydrazide} + \text{NaOH (aq)} \rightarrow \text{Sodium salt of acetic acid derivative} + \text{NH₃}

  • Conditions : 2M NaOH, 60°C, 4 hours

  • Yield : 68%

Cyclization Reactions

The compound forms fused heterocycles under thermal or catalytic conditions:

Tetrazolo[1,5-a]pyrimidine Formation
Acetohydrazide+β-DiketoneAcOH, ΔTetrazolo[1,5-a]pyrimidine\text{Acetohydrazide} + \text{β-Diketone} \xrightarrow{\text{AcOH, Δ}} \text{Tetrazolo[1,5-a]pyrimidine}

  • Key Features :

    • Electron-rich tetrazole ring facilitates nucleophilic attack.

    • Dimethylamino group enhances solubility in polar solvents.

  • Yield : 65–70%

Condensation Reactions

The hydrazide moiety reacts with aldehydes/ketones to form hydrazones:

General Reaction

Acetohydrazide+RCHON’-Arylidene Hydrazone\text{Acetohydrazide} + \text{RCHO} \rightarrow \text{N'-Arylidene Hydrazone}

  • Conditions : Ethanol, catalytic HCl, reflux (8–12 hours)

  • Example :
    Acetohydrazide+4-NitrobenzaldehydeN’-(4-Nitrobenzylidene) derivative\text{Acetohydrazide} + \text{4-Nitrobenzaldehyde} \rightarrow \text{N'-(4-Nitrobenzylidene) derivative}

    • Yield : 82%

    • Applications : Antimicrobial activity enhancement (MIC = 1.49 µM/mL against S. aureus)

Biological Interactions

The compound interacts with biological targets via:

  • Hydrogen Bonding : Tetrazole N-atoms bind to enzyme active sites (e.g., HIV-1 reverse transcriptase) .

  • Electron Transfer : Dimethylamino group modulates electron density, affecting redox potential in antimicrobial activity .

Key Findings

Biological TargetActivity (IC₅₀/EC₅₀)Mechanism
Mycobacterium tuberculosis2.5 µg/mL Disruption of cell wall synthesis
HIV-1 IIIB strain29.62 µM Non-competitive inhibition of reverse transcriptase

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes in strong acids/bases (>3M concentration).

  • Thermal Stability : Stable up to 200°C; decomposes exothermically above 220°C.

  • Solubility : Highly soluble in DMF, DMSO; sparingly soluble in water (0.8 mg

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds, including 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide, exhibit notable antimicrobial properties. These compounds have been shown to possess activity against various Gram-positive and Gram-negative bacteria. For instance, studies have highlighted their effectiveness in inhibiting bacterial growth at low concentrations, demonstrating potential as antimicrobial agents in treating infections .

2. Anticancer Potential
The compound's structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer treatment. The tetrazole moiety is associated with various pharmacological activities, including anticancer effects. Research into related compounds has shown promise in targeting cancer cell lines and inhibiting tumor growth .

3. Anti-inflammatory Properties
Compounds containing the tetrazole ring have been studied for their anti-inflammatory effects. These properties may be beneficial in developing treatments for inflammatory diseases and conditions where inflammation plays a critical role .

Agricultural Applications

1. Herbicidal Activity
Tetrazole derivatives are also being explored for their herbicidal properties. Research suggests that these compounds can inhibit the growth of certain weeds, providing a potential avenue for developing new herbicides that are more effective and environmentally friendly .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains at MIC values ranging from 1.95–15.62 µg/mL.
Anticancer PotentialSuggested effectiveness against specific cancer cell lines; further studies needed for validation.
Herbicidal ActivityShowed potential as a selective herbicide against common agricultural weeds; requires field testing for efficacy.

Mechanism of Action

The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group and the tetraazole ring play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Heterocycles

Tetrazole vs. Triazole Derivatives
  • Target Compound : Contains a 1,2,3,4-tetraazole ring, which is more electron-deficient than triazoles due to additional nitrogen atoms. This may influence reactivity and binding interactions .
  • Triazole Analogs: 1,2,4-Triazole Derivatives: Compounds like 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide () exhibit similar acetohydrazide groups but differ in core heterocycle. Benzotriazole Derivatives: describes 2-(1H-benzotriazol-1-yl)acetohydrazide derivatives with brominated aromatic substituents. The fused benzene ring increases lipophilicity, which may enhance membrane permeability compared to the target compound .
Substituent Effects
  • Dimethylamino Group: The target compound’s dimethylamino group is directly attached to the tetrazole ring, offering electron-donating effects that may stabilize the heterocycle and modulate interactions with biological targets (e.g., enzymes or receptors) . In contrast, N′-(4-(dimethylamino)benzylidene)-2-...acetohydrazide () positions the dimethylamino group on a benzylidene hydrazone, altering spatial and electronic properties. This derivative showed antimetastatic activity in cancer cells .
  • Thiophene and Thioether Groups :
    • Compounds with thiophen-2-ylmethyl substituents () demonstrate how sulfur-containing groups can influence actoprotective activity or fatigue modulation in vivo. The target compound lacks sulfur, which may reduce metabolic oxidation risks .
Anticancer Potential
  • The dimethylamino group may enhance selectivity for cancer cells, as seen in N′-(4-(dimethylamino)benzylidene) derivatives, which inhibited cancer cell migration .
  • Triazole-Thioacetohydrazides: Compounds in showed IC₅₀ values <10 μM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The absence of a thioether group in the target compound may reduce potency but improve pharmacokinetics .
Antimicrobial and Enzyme Inhibition
  • Benzimidazole Derivatives: ’s 2-(2-((dimethylamino)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide exhibited antibacterial and antifungal activity, suggesting the dimethylamino-acetohydrazide motif has broad bioactivity .
  • Triazole-Oxadiazole Hybrids : highlights derivatives with α-glucosidase and lipase inhibition, indicating that acetohydrazide scaffolds are versatile for targeting metabolic enzymes .
Actoprotective Effects
  • Thiophene-Triazole Derivatives : reports that specific benzylidene substituents (e.g., 4-chlorobenzylidene) enhance actoprotective effects in rats, while others (e.g., nitrobenzylidene) worsen fatigue. The target compound’s unmodified acetohydrazide may lack such effects but could serve as a precursor for optimized analogs .

Physicochemical Properties

Melting Points and Solubility
  • Target Compound: Predicted higher solubility in polar solvents due to the dimethylamino group. Exact data are unavailable, but analogs in (e.g., N’-(4-(dimethylamino)benzylidene) derivative, m.p. 178–180°C) suggest moderate thermal stability .
  • Triazole Derivatives : Melting points range widely (142–180°C in ), influenced by substituent polarity and crystallinity.
Spectroscopic Data
  • NMR and IR: ’s compounds show characteristic NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. The target compound’s ¹H-NMR would display signals for dimethylamino (~2.8 ppm) and tetrazole protons (~8–9 ppm) .

Biological Activity

2-[5-(Dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide (CAS No. 321432-55-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is C5H11N7OC_5H_{11}N_7O with a molecular weight of approximately 185.19 g/mol. The compound features a tetraazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC₅H₁₁N₇O
Molecular Weight185.19 g/mol
CAS Number321432-55-7

Biological Activity

Research on the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

Studies have indicated that derivatives of tetraazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are known for their resistance to antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of tetraazole derivatives have suggested that they may inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have demonstrated that certain derivatives can effectively target cancer cell lines while sparing normal cells .

The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide exerts its effects is believed to involve the modulation of various biochemical pathways. For example:

  • Inhibition of Protein Kinases : Some studies suggest that tetraazole derivatives can inhibit specific protein kinases involved in cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : These compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective: To assess the antimicrobial effects against resistant bacterial strains.
    • Findings: The compound exhibited significant inhibition against both A. baumannii and P. aeruginosa , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Evaluation of Anticancer Activity :
    • Objective: To investigate cytotoxic effects on various cancer cell lines.
    • Findings: The compound showed selective cytotoxicity towards cancer cells with an IC50 value significantly lower than that for normal cells .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide?

The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring, followed by functionalization with dimethylamino and acetohydrazide groups. A general approach includes:

  • Step 1 : Preparation of the tetrazole core via cyclization reactions, often using sodium azide and nitriles under controlled temperatures .
  • Step 2 : Introduction of the dimethylamino group through alkylation or substitution reactions.
  • Step 3 : Hydrazide formation by reacting ester intermediates with hydrazine hydrate in ethanol or propan-2-ol under reflux (3–4 hours) .
    Key Considerations : Optimize solvent choice (e.g., ethanol vs. propan-2-ol) and reaction time to maximize yield and purity. Monitor progress via TLC .

Basic: How is the purity and structural integrity of the compound validated after synthesis?

Analytical techniques include:

  • TLC : To monitor reaction progress and intermediate purity (e.g., Chloroform:Methanol 7:3 ratio) .
  • NMR Spectroscopy : Confirms substituent positions and hydrazide proton signals (e.g., NH₂ singlet at δ=2.01 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight via peaks matching theoretical values (e.g., m/z=270 for hydrazide derivatives) .
  • Melting Point Analysis : Assesses crystallinity and purity (e.g., derivatives with sharp melting points >150°C indicate high purity) .

Advanced: How can reaction conditions be optimized to improve yield in hydrazide formation?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates and reduce side reactions .
  • Catalyst Use : Acidic conditions (e.g., glacial acetic acid) accelerate condensation reactions with aldehydes .
  • Temperature Control : Reflux (70–80°C) balances reaction rate and decomposition risks .
  • Stoichiometry : Excess hydrazine hydrate (1.2 eq) ensures complete conversion of esters to hydrazides .

Advanced: What strategies are used to resolve contradictions in biological activity data across derivatives?

Contradictions often arise from substituent effects. For example:

  • Case Study : Substitution with 4-dimethylaminobenzylidene may reduce actoprotective activity in rats, while 4-chlorobenzylidene shows no effect .
    Methodological Approach :
    • SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioassay results.
    • Computational Modeling : Use DFT or molecular docking to predict steric/electronic interactions affecting binding .
    • Dose-Response Studies : Confirm activity trends across multiple concentrations to rule out false negatives/positives .

Advanced: How do substituents on the benzylidene group influence the compound’s enzyme inhibitory activity?

Substituents modulate steric hindrance, solubility, and electronic interactions:

  • Electron-Donating Groups (e.g., dimethylamino) : Enhance solubility but may reduce binding affinity due to steric bulk .
  • Electron-Withdrawing Groups (e.g., nitro) : Improve target interaction via dipole effects but may lower bioavailability .
    Experimental Design : Synthesize derivatives with para-substituted benzylidenes (e.g., nitro, methoxy, chloro) and compare IC₅₀ values in enzyme assays .

Advanced: What analytical methods are recommended for characterizing tautomeric forms of the tetrazole ring?

The 1,2,3,4-tetrazole ring exhibits tautomerism, affecting reactivity and bioactivity. Key methods include:

  • ¹³C NMR : Identifies tautomeric forms via distinct carbon chemical shifts .
  • X-ray Crystallography : Resolves crystal packing and tautomeric preferences .
  • IR Spectroscopy : Detects N-H stretching vibrations (3200–3400 cm⁻¹) to differentiate 1H vs. 2H tautomers .

Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?

  • Molecular Docking : Predict binding modes with target enzymes (e.g., cyclooxygenase or α-glucosidase) .
  • QSAR Models : Relate substituent descriptors (e.g., logP, molar refractivity) to biological endpoints .
  • ADMET Prediction : Optimize pharmacokinetics by balancing lipophilicity (cLogP ~2–3) and polar surface area (<140 Ų) .

Advanced: What experimental controls are critical when evaluating antimicrobial activity of derivatives?

  • Positive Controls : Use standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Solvent Controls : Account for solvent effects (e.g., DMSO) on microbial growth .
  • Cytotoxicity Assays : Differentiate between antimicrobial activity and general toxicity using mammalian cell lines .

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